ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C24H24N4O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H24N4O3/c1-4-31-23(29)20-16(3)25-24(30)26-22(20)19-14-28(18-8-6-5-7-9-18)27-21(19)17-12-10-15(2)11-13-17/h5-14,22H,4H2,1-3H3,(H2,25,26,30) |
InChI Key |
CUKVPBMGMWCMMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . The reaction conditions typically involve the use of hydrochloric acid as a catalyst and can be carried out under reflux conditions. The product is then purified through recrystallization.
Chemical Reactions Analysis
Functionalization via Huisgen Cycloaddition
After the Biginelli reaction, the compound undergoes Huisgen 1,3-dipolar cycloaddition to introduce additional functional groups. This reaction:
-
Mechanism : Forms covalent bonds between azides and alkynes via copper catalysis.
-
Outcome : Enhances structural complexity and biological activity by appending substituents like triazole or phenyl groups.
Substitution and Modification Reactions
The compound’s reactive sites enable diverse transformations:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Introduction of oxidized functional groups |
| Reduction | Sodium borohydride, lithium aluminum hydride | Reduction of carbonyl groups |
| Nucleophilic Substitution | Alkyl halides, aromatic rings | Replacement of substituents (e.g., butoxy → methoxy groups) |
These reactions modify the compound’s electronic and steric properties, influencing its biological interactions.
Three-Component Reaction with Pyrazole Derivatives
A notable reaction involves a three-component system combining:
-
Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-tetrahydropyrimidine-5-carboxylate
-
3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Monochloroacetic acid
This reaction forms a fused thiazolo-dihydropyrimidine derivative, characterized by:
-
Mechanism : Stepwise condensation and cyclization.
-
Applications : Exploration of anti-cancer and anti-inflammatory activities due to enhanced target binding .
Mechanism of Action
The compound’s biological activity stems from its interaction with kinesin proteins involved in mitosis. By inhibiting these enzymes, it induces G2/M phase cell cycle arrest , leading to apoptosis in cancer cells.
Key Structural and Reaction Insights
Scientific Research Applications
Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone with a tetrahydropyrimidine ring fused with a pyrazole moiety. It has a molecular formula of and a molecular weight of 416.5 g/mol. This compound has biological activity as an enzyme inhibitor and has been studied for cancer therapy applications because of its ability to modulate signaling pathways involved in cell proliferation and survival.
Scientific Research Applications
- Enzyme Inhibition The compound shows potential as an enzyme inhibitor.
- Cancer Therapy It has been studied for potential applications in cancer therapy because of its ability to modulate key signaling pathways, such as MAPK/ERK and PI3K/Akt, which are critical in cell proliferation and survival.
While the search results provide information about the compound and its potential applications, there is a lack of comprehensive data tables and well-documented case studies. Further research may be needed to explore the scientific research applications of this compound in detail.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The target compound’s pyrimidine ring is substituted with a 2-oxo group, while its pyrazole ring contains 3-(4-methylphenyl) and 1-phenyl substituents. Key analogues include:
Table 1: Substituent Variations and Molecular Formulas
Key Observations:
- Electron-Withdrawing vs.
- Thioxo vs. Oxo Modification : The 2-thioxo group in increases sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), which may enhance binding affinity in biological systems.
- Ring Fusion : The thiazolo-pyrimidine fused system in modifies planarity and electronic delocalization, impacting solubility and pharmacokinetics.
Spectroscopic and Crystallographic Insights
- NMR Analysis : Chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) of NMR spectra (as in ) highlight differences in substituent electronic environments. For example, the 4-methylphenyl group in the target compound causes upfield shifts compared to halogenated analogues .
- Crystallography : Tools like SHELX and ORTEP are critical for resolving conformational details. The target compound’s puckering coordinates (per ) likely differ from fused-ring systems like , influencing molecular packing and stability.
Biological Activity
Ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, particularly focusing on its pharmacological effects and structure-activity relationships (SAR).
1. Synthesis and Structural Characteristics
The compound belongs to a class of pyrazole derivatives that have been synthesized through various methodologies, including microwave irradiation and traditional organic synthesis techniques. The structural features include a tetrahydropyrimidine core substituted with a pyrazole moiety, which is known to enhance bioactivity in several contexts.
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have exhibited significant activity against various microbial strains. A study reported low toxicity in mammalian cells and good oral bioavailability for derivatives with similar structures .
2.2 Antiparasitic Activity
The compound has been evaluated for its trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives showed promising results, with IC50 values indicating moderate activity compared to standard treatments like benznidazole . The SAR analysis indicates that modifications in the pyrazole ring can significantly impact biological activity, suggesting potential pathways for optimizing efficacy .
3. Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Enhances binding affinity to biological targets |
| Tetrahydropyrimidine | Contributes to overall stability and bioavailability |
| Substituents on Aromatic Rings | Modulate interaction with enzymes and receptors |
The presence of electron-donating or withdrawing groups on the aromatic rings can influence the compound's interaction with target proteins, thereby affecting its potency and specificity .
Case Study 1: Trypanocidal Activity
A recent study synthesized a series of pyrazole-tetrahydropyrimidine derivatives and evaluated their efficacy against T. cruzi. The most active compounds demonstrated IC50 values ranging from 47.16 μM to >100 μM, indicating lower efficacy compared to benznidazole (IC50 = 1.93 μM). However, these compounds exhibited minimal toxicity towards Vero cells, suggesting a favorable therapeutic index .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of related pyrazole derivatives. These compounds were tested against various cancer cell lines and showed promise as potential chemotherapeutics due to their ability to inhibit cell proliferation while maintaining low cytotoxicity towards normal cells .
5. Conclusion
This compound represents a significant area of interest for future pharmacological research due to its diverse biological activities. The ongoing exploration of its SAR will likely yield more potent derivatives suitable for therapeutic applications against infectious diseases and cancer.
Continued investigation into this compound's mechanisms of action and optimization strategies will be essential for advancing its clinical potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
